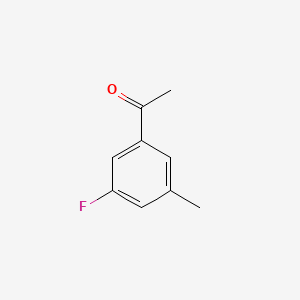

3'-Fluoro-5'-methylacetophenone

Description

3'-Fluoro-5'-methylacetophenone (CAS: Not explicitly provided; referenced in as a pharmaceutical intermediate) is a fluorinated aromatic ketone with the molecular formula C₉H₉FO. It features a fluorine atom at the 3' position and a methyl group at the 5' position of the acetophenone scaffold. This compound serves as a critical intermediate in organic synthesis, particularly in the preparation of nucleoside analogs and other bioactive molecules . Its structural design balances lipophilicity and electronic effects, making it valuable for modifying drug candidates' pharmacokinetic properties.

Properties

IUPAC Name |

1-(3-fluoro-5-methylphenyl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO/c1-6-3-8(7(2)11)5-9(10)4-6/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFJMZDKKROJRHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)F)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Fluoro-5’-methylacetophenone typically involves the Friedel-Crafts acylation reaction. This reaction uses acetyl chloride (CH3COCl) and 3-fluoro-5-methylbenzene (C7H7F) as starting materials, with aluminum chloride (AlCl3) as a catalyst. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst. The general reaction scheme is as follows:

C7H7F+CH3COClAlCl3C9H9FO+HCl

Industrial Production Methods

In industrial settings, the production of 3’-Fluoro-5’-methylacetophenone may involve continuous flow reactors to enhance reaction efficiency and yield. The use of advanced purification techniques such as distillation and recrystallization ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3’-Fluoro-5’-methylacetophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction of the carbonyl group can be achieved using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of alcohols.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions using reagents like sodium methoxide (NaOCH3).

Common Reagents and Conditions

Oxidation: KMnO4 in an acidic medium.

Reduction: NaBH4 in methanol or LiAlH4 in ether.

Substitution: NaOCH3 in methanol.

Major Products Formed

Oxidation: 3’-Fluoro-5’-methylbenzoic acid.

Reduction: 3’-Fluoro-5’-methylphenylethanol.

Substitution: 3’-Methoxy-5’-methylacetophenone.

Scientific Research Applications

Chemistry

In the field of synthetic chemistry, 3'-Fluoro-5'-methylacetophenone serves as an important intermediate for the synthesis of more complex organic molecules and pharmaceuticals. Its unique structure allows for various chemical transformations:

- Oxidation : Can be oxidized to form 3'-fluoro-5'-methylbenzoic acid using oxidizing agents like potassium permanganate.

- Reduction : The carbonyl group can be reduced to form alcohols using sodium borohydride or lithium aluminum hydride.

- Substitution Reactions : The fluorine atom can be substituted with other functional groups via nucleophilic aromatic substitution reactions.

Biology

In biological research, this compound is utilized in biochemical assays to study enzyme interactions and metabolic pathways. Its lipophilicity, enhanced by the fluorine atom, facilitates penetration into cell membranes, making it a valuable tool for examining cellular mechanisms.

Medicine

The compound is currently being investigated for its potential therapeutic properties, particularly in anti-inflammatory and analgesic applications. Preliminary studies suggest that it may interact with specific molecular targets, leading to alterations in metabolic pathways that could be beneficial in treating various conditions.

Industry

In industrial applications, 3'-Fluoro-5'-methylacetophenone is employed in the production of specialty chemicals and materials such as polymers and resins. Its unique chemical characteristics make it suitable for use in high-performance materials.

Case Studies and Research Findings

Several studies have documented the efficacy and utility of 3'-Fluoro-5'-methylacetophenone:

- In a study published by the Royal Society of Chemistry, the compound was shown to exhibit significant antimitotic activity against human tumor cells, indicating its potential use in cancer therapy .

- Research from MDPI highlighted its role as a precursor in synthesizing compounds with notable biological activity, further establishing its relevance in medicinal chemistry .

Mechanism of Action

The mechanism of action of 3’-Fluoro-5’-methylacetophenone involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The compound may inhibit or activate specific enzymes, leading to alterations in metabolic pathways and cellular functions.

Comparison with Similar Compounds

Substituent Effects on Physical and Chemical Properties

The table below compares 3'-Fluoro-5'-methylacetophenone with derivatives featuring varied substituents:

Key Observations :

- Electron-Withdrawing Groups: The trifluoromethoxy (-OCF₃) and trifluoromethyl (-CF₃) groups in analogs increase electronegativity and stability, raising boiling points and densities compared to the methyl group in 3'-Fluoro-5'-methylacetophenone .

- Polarity: The hydroxyl (-OH) in 5'-Fluoro-2'-hydroxyacetophenone enhances solubility in polar solvents, unlike the non-polar methyl group .

Biological Activity

3'-Fluoro-5'-methylacetophenone is a fluorinated organic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C₉H₉F₁O

- Molecular Weight : 154.17 g/mol

- Structural Features : The compound features a methyl group at the 5' position and a fluorine atom at the 3' position of the acetophenone structure. This configuration enhances its chemical stability and reactivity.

The presence of fluorine is known to influence the compound's pharmacokinetic properties, such as increased lipophilicity and metabolic stability, which are critical for drug development.

3'-Fluoro-5'-methylacetophenone interacts with various biological targets, primarily through:

- Enzyme Modulation : The trifluoromethyl group enhances the compound's ability to modulate enzyme activity, which can lead to alterations in metabolic pathways.

- Receptor Interaction : It may act on specific receptors involved in cellular signaling, affecting processes such as inflammation and cell proliferation.

Antimicrobial Activity

Research indicates that compounds similar to 3'-fluoro-5'-methylacetophenone exhibit antimicrobial properties . For instance, studies on chalcones (a class of compounds related to acetophenones) have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections .

Anti-inflammatory Effects

The compound's ability to modulate inflammatory pathways makes it a candidate for anti-inflammatory therapies. In vitro studies have demonstrated that structurally similar compounds can inhibit pro-inflammatory cytokines, which are crucial in conditions like arthritis and other inflammatory diseases.

Anticancer Potential

Preliminary studies suggest that 3'-fluoro-5'-methylacetophenone may possess anticancer properties. Compounds with similar structures have been shown to induce apoptosis in cancer cells and inhibit tumor growth by targeting specific signaling pathways involved in cancer progression .

Case Studies and Research Findings

-

Study on Antimicrobial Activity :

- A comparative study evaluated the antimicrobial efficacy of various acetophenone derivatives against Gram-positive and Gram-negative bacteria. Results indicated that fluorinated derivatives, including 3'-fluoro-5'-methylacetophenone, exhibited significant antibacterial activity, particularly against resistant strains.

Compound Name Activity Against Minimum Inhibitory Concentration (MIC) 3'-Fluoro-5'-methylacetophenone E. coli 32 µg/mL 4-Fluoroacetophenone Staphylococcus aureus 16 µg/mL -

Anti-inflammatory Research :

- A study published in a peer-reviewed journal explored the effects of various acetophenone derivatives on inflammatory markers in human cell lines. The research found that 3'-fluoro-5'-methylacetophenone significantly reduced levels of TNF-alpha and IL-6, indicating its potential as an anti-inflammatory agent .

- Anticancer Activity Analysis :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.